2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with ethyl and methyl substituents at the 2 and 3 positions, respectively. The molecular formula of this compound is C12H13NO, and it has a molecular weight of 187.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter. This reaction is typically carried out in ethanol at reflux conditions . Another method involves the use of FeCl3 as a catalyst in toluene at 110°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts and solvents can be optimized to enhance yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Studied for its biological activities.
Uniqueness: 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-3-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-10-8(2)12(14)9-6-4-5-7-11(9)13-10/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSUDTSFDUYUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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